4-Bromo-3-chloro-N,N-dimethylbenzamide
Overview
Description
4-Bromo-3-chloro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrClNO . It has a molecular weight of 262.53 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-N,N-dimethylbenzamide consists of a benzene ring substituted with bromo, chloro, and N,N-dimethylbenzamide groups .Physical And Chemical Properties Analysis
4-Bromo-3-chloro-N,N-dimethylbenzamide is a powder at room temperature . The compound has a molecular weight of 262.53 .Scientific Research Applications
- Summary of the Application : 4-Bromo-3-chloro-N,N-dimethylbenzamide is used as a precursor in organic synthesis .
- Summary of the Application : An efficient and mild method for the halogenation of aromatic compounds using N-chloro-, N-bromo-, and N-iodosuccinimide in the presence of NH4NO3 or FeCl3 in acetonitrile was developed .
- Methods of Application : The halogenation process involves reacting aromatic compounds with N-chloro-, N-bromo-, and N-iodosuccinimide in the presence of NH4NO3 or FeCl3 in acetonitrile .
- Results or Outcomes : The outcome of this process is the halogenation of the aromatic compounds, which can then be used in further reactions .
Organic Synthesis
Halogenation of Aromatic Compounds
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing the compound’s dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-3-chloro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZUJZNFBSMIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-N,N-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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